Hydrogen-Bond Donor Capacity: Impact on CNS Drug-Likeness and Solubility
Compared to its nearest commercial analog 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine (CAS 173053-54-8), the target compound incorporates a single hydroxyl group, increasing the hydrogen bond donor count from 0 to 1 and elevating the topological polar surface area (TPSA) [1]. This differentiation places the compound within a more favorable CNS multiparameter optimization (MPO) range, as CNS-active drugs typically benefit from one hydrogen bond donor to balance passive permeability and aqueous solubility [2].
| Evidence Dimension | Hydrogen bond donor count and TPSA |
|---|---|
| Target Compound Data | HBD = 1, TPSA = 77.5 Ų |
| Comparator Or Baseline | 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine: HBD = 0, TPSA ~41 Ų (estimated); CNS MPO optimal HBD range: 0-1 |
| Quantified Difference | HBD increase by 1; TPSA increase by ~36 Ų (~88% relative increase) |
| Conditions | Computed via Cactvs/PubChem 2021.05.07 release; CNS MPO guidelines from published analyses |
Why This Matters
The additional hydrogen-bond donor optimizes the compound for CNS drug design by potentially improving solubility and target engagement without severely compromising membrane permeability, a balance that cannot be achieved with the non-hydroxylated analog.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 43427002, 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidin-3-ol. Accessed Apr. 28, 2026. View Source
- [2] Wager, T.T.; Chandrasekaran, R.Y.; Hou, X.; Troutman, M.D.; Verhoest, P.R.; Villalobos, A.; Will, Y. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chem. Neurosci. 2010, 1 (6), 420-434. View Source
